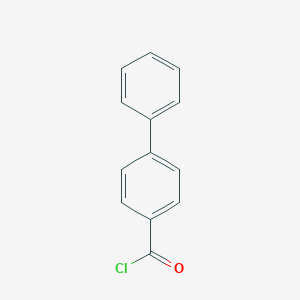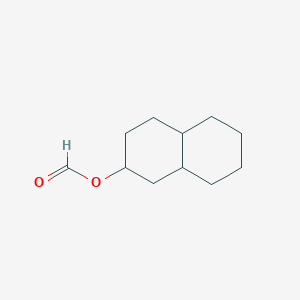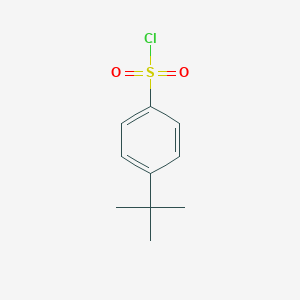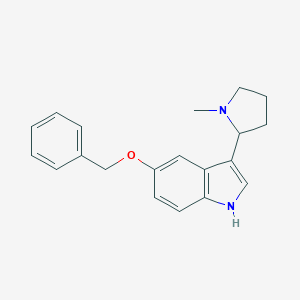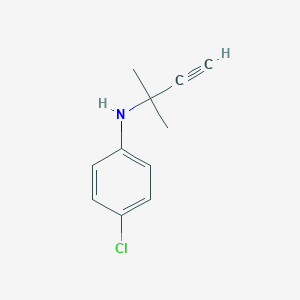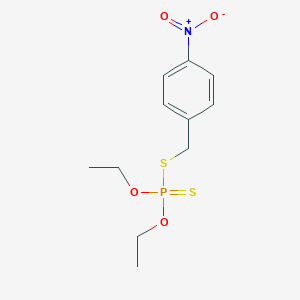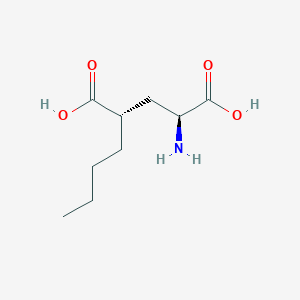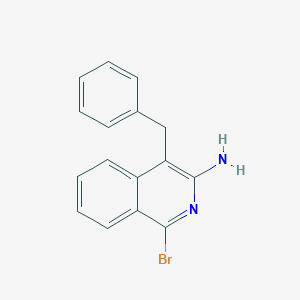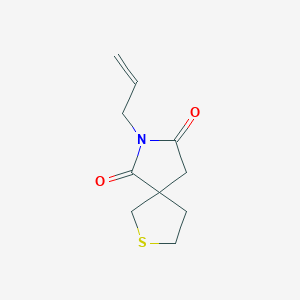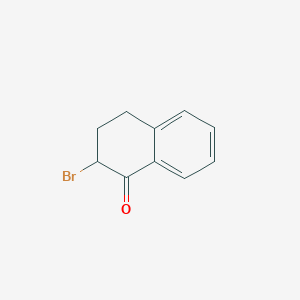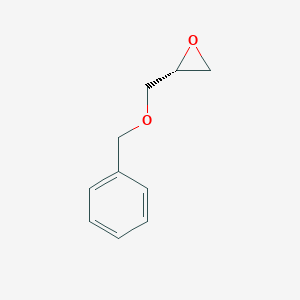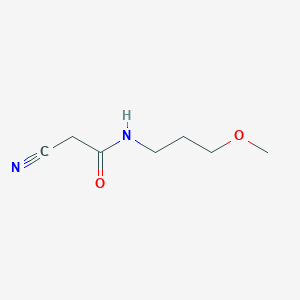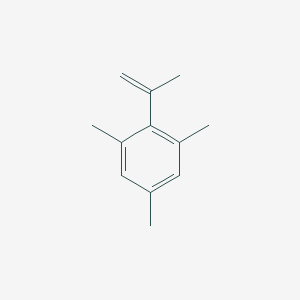
2-Isopropenyl-1,3,5-trimethylbenzene
Descripción general
Descripción
2-Isopropenyl-1,3,5-trimethylbenzene, also known as p-cymene, is a naturally occurring aromatic hydrocarbon that belongs to the class of terpenes. It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants, such as thyme, cumin, and oregano. Due to its unique chemical structure and biological properties, p-cymene has gained significant attention in the scientific community for its various applications in different fields.
Mecanismo De Acción
The exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene is not fully understood, but it is believed to be related to its chemical structure and interaction with cellular components. P-cymene is a lipophilic compound that can penetrate cell membranes and interact with various cellular targets, such as enzymes, receptors, and ion channels. It has been suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may exert its biological activities by modulating the activity of these targets, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
P-cymene has been shown to exert various biochemical and physiological effects, depending on the dose and duration of exposure. Some of the reported effects include the inhibition of lipid peroxidation, the modulation of immune response, the reduction of oxidative stress, and the induction of apoptosis. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit neuroprotective and hepatoprotective effects, making it a potential therapeutic agent for various neurological and hepatic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-cymene has several advantages for laboratory experiments, including its easy availability, low cost, and low toxicity. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene can be easily synthesized by various methods, making it a versatile compound for different applications. However, 2-Isopropenyl-1,3,5-trimethylbenzene has some limitations for laboratory experiments, including its low solubility in water and its potential for oxidation and polymerization under certain conditions. Therefore, proper storage and handling of 2-Isopropenyl-1,3,5-trimethylbenzene are essential to ensure its stability and reproducibility in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 2-Isopropenyl-1,3,5-trimethylbenzene, including the investigation of its potential as a natural preservative in food and cosmetic industries, the development of new synthetic methods for its production, and the exploration of its therapeutic potential for various diseases, such as cancer, neurodegenerative disorders, and liver diseases. Moreover, the elucidation of the exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene and its interaction with cellular targets may provide new insights into its biological activities and potential applications.
Aplicaciones Científicas De Investigación
P-cymene has been extensively studied for its various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that 2-Isopropenyl-1,3,5-trimethylbenzene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-Isopropenyl-1,3,5-trimethylbenzene has been shown to possess antimicrobial activity against various bacteria, fungi, and viruses, making it a potential natural alternative to synthetic antibiotics. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, recent studies have suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may have anticancer potential by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propiedades
Número CAS |
14679-13-1 |
|---|---|
Nombre del producto |
2-Isopropenyl-1,3,5-trimethylbenzene |
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-7H,1H2,2-5H3 |
Clave InChI |
KNMWUHBKZHDEOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

